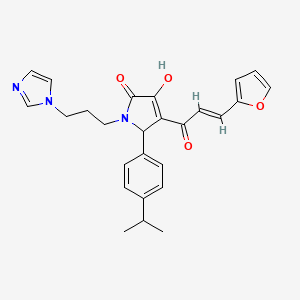
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-1-(3-(1H-imidazol-1-yl)propyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one (CAS Number: 862316-22-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features multiple pharmacologically relevant moieties, including an imidazole ring, furan, and pyrrole, which are known to contribute to various biological effects.
Structural Characteristics
The molecular formula of the compound is C27H29N3O4, with a molecular weight of 459.5 g/mol. The presence of the imidazole and furan rings suggests potential interactions with biological targets, such as enzymes and receptors, which may lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O4 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 862316-22-1 |
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Imidazole derivatives are often noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Compounds with furan moieties have been reported to exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways are potential mechanisms through which this compound could exert its effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of a series of imidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro studies on similar pyrrole-containing compounds showed promising results in inhibiting the proliferation of cancer cells. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activity spectrum of this compound based on its structural features. These predictions can guide further experimental validation by highlighting potential therapeutic areas .
Propriétés
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-18(2)19-6-8-20(9-7-19)24-23(22(30)11-10-21-5-3-16-33-21)25(31)26(32)29(24)14-4-13-28-15-12-27-17-28/h3,5-12,15-18,24,31H,4,13-14H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYSYONEDKMJZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













